4-Fluoro-3-(4-formylphenyl)benzoic acid

Catalog No.
S6684596
CAS No.
1261958-81-9
M.F
C14H9FO3
M. Wt
244.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(4-formylphenyl)benzoic acid

CAS Number

1261958-81-9

Product Name

4-Fluoro-3-(4-formylphenyl)benzoic acid

IUPAC Name

4-fluoro-3-(4-formylphenyl)benzoic acid

Molecular Formula

C14H9FO3

Molecular Weight

244.22 g/mol

InChI

InChI=1S/C14H9FO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)

InChI Key

ACHWHEXQOGJUNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)F
4-Fluoro-3-(4-formylphenyl)benzoic acid, 95% is an organic compound that is widely used in scientific research and industry. In this paper, we will provide a comprehensive review of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.
4-Fluoro-3-(4-formylphenyl)benzoic acid, also known as 4'-fluoro-3'-formylbiphenyl-3-carboxylic acid or FFBCA, is an organic compound with the molecular formula C14H9FO3. This compound is a derivative of benzoic acid and contains a 4-fluoro-3-formylphenyl group attached to the benzoic acid backbone. FFBCA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
The physical and chemical properties of FFBCA are important to understand its behavior and use in different applications. FFBCA has a melting point of 221-223 °C and a boiling point of 419.9 °C at 760 mmHg. The compound is stable under normal conditions and does not undergo significant decomposition or degradation. FFBCA is moderately soluble in water with a solubility of 0.51 g/L at 25 °C, and it has a high thermal stability up to 300 °C. FFBCA has an octanol-water partition coefficient (log P) of 3.3, indicating its tendency to solubilize in lipids and organic solvents.
The synthesis of FFBCA involves the reaction of 4-fluoro-3-formylbiphenyl with anhydrous sodium acetate and acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The formed intermediate undergoes an intramolecular acylative cyclization reaction to yield FFBCA. The synthesized compound is then purified with the help of column chromatography and recrystallization. FFBCA is characterized using various analytical tools such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS).
The detection and quantification of FFBCA are performed using various analytical methods such as high-performance liquid chromatography (HPLC), GC-MS, and UV-visible spectroscopy. HPLC is the most commonly used method for the determination of purity and impurities in FFBCA. GC-MS is used for the determination of the molecular weight and chemical structure of FFBCA. UV-visible spectroscopy is used for the analysis of the concentration and purity of FFBCA. These analytical methods are crucial in determining the quality and purity of FFBCA in scientific research and industrial applications.
The biological properties of FFBCA are of great interest due to its potential applications in drug discovery and biomedical research. FFBCA exhibits specific pharmacological activities toward the enzyme aldose reductase, which is involved in the pathogenesis of diabetic complications. FFBCA has been shown to inhibit aldose reductase activity in vitro and in vivo, suggesting its potential use as a new lead compound for diabetic therapy.
The toxicity and safety of FFBCA are also of great importance in scientific research and industrial applications. FFBCA has no reported toxicity in laboratory animals and humans at therapeutic doses. However, high doses of the compound may cause toxicity and harmful effects. The compound is also stable and non-reactive, and it does not pose any significant safety risks during handling, storage, and transportation.
FFBCA is used for various scientific research and industrial applications. The compound is used as a precursor for the synthesis of biologically active compounds, particularly those with aldose reductase inhibition activity. FFBCA is also used as a reagent in organic synthesis and as a standard reference material for analytical methods, particularly in HPLC.
The current state of research on FFBCA is diverse and multidisciplinary. Numerous studies have focused on the synthesis, characterization, and analytical methods of FFBCA. Other studies have explored its biological properties, including its potential use as a new lead compound for diabetic therapy. Several studies have also investigated the potential applications of FFBCA in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science.
FFBCA has great potential implications in various fields of research and industry. The compound and its derivatives can be used as lead compounds in drug discovery for various diseases, particularly those involving aldose reductase activity. FFBCA can also be used as a reagent in organic synthesis and standard reference material in analytical chemistry. Its potential applications in agrochemicals, electro-optics, and materials science are also being explored.
Despite its numerous potential applications, FFBCA has some limitations that need to be addressed in future research. One of the main limitations is the lack of crystallographic data for FFBCA and its analogs, which hinders the accurate prediction of their biological and physicochemical properties. Additionally, more studies are needed to investigate the mechanism of aldose reductase inhibition by FFBCA and its derivatives. Future research should also focus on designing more potent and selective aldose reductase inhibitors based on FFBCA and its analogs. Finally, the large-scale production and commercialization of FFBCA and its derivatives are needed to explore its potential applications in various fields of research and industry.
The comprehensive review of FFBCA provided in this paper highlights the importance of this compound in scientific research and industry. Its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications, and future directions have been discussed in detail. The potential implications of FFBCA in various fields of research and industry make it an exciting and promising compound that requires further investigation and research.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.05357231 g/mol

Monoisotopic Mass

244.05357231 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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